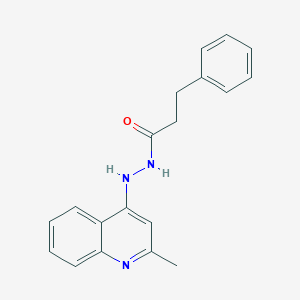
N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Properties
- A series of derivatives of N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide, specifically N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives, were synthesized and tested for analgesic and anti-inflammatory properties. Some compounds, notably 4b, showed significant analgesic and anti-inflammatory activity with reduced ulcerogenic effects compared to reference drugs like diclofenac and aspirin (Saravanan, Alagarsamy, & Prakash, 2012).
Antimicrobial Activities
- N'-((2-Chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides were synthesized and demonstrated significant antibacterial properties. These compounds were characterized using spectroscopic methods and showed higher analgesic effects compared to morphine and aspirin in certain cases (Shaikh, 2013).
Antitubercular Agents
- Quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines were synthesized from a related intermediate. These compounds exhibited potent antimycobacterial activity against various Mycobacterium strains, suggesting their potential as lead molecules for antitubercular drugs (Thomas et al., 2011).
Antileukemic Activity
- Novel 3-(1-phenyl-3-methylpyrazol-5-yl)-2-styrylquinazolin-4(3H)-ones were synthesized and exhibited promising antileukemic activity against various human leukemia cell lines. This indicates their potential in developing new antileukemic therapies (Raffa et al., 2004).
Anticancer Activity
- 5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives exhibited strong antiproliferative activities against human cancer cell lines, particularly against human prostate cancer and epidermoid carcinoma cancer lines (Liu et al., 2009).
Anticonvulsant Activity
- N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, synthesized via a hybrid pharmacophore approach, showed significant anticonvulsant effects in experimental epilepsy models, suggesting their potential in antiepileptic drug development (Malik, Bahare, & Khan, 2013).
Wirkmechanismus
Target of Action
Similar quinoline derivatives have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor forms of certain proteins, such as growth factors, cytokines, and receptors, to their active forms.
Mode of Action
Based on the activity of similar compounds, it may interfere with the function of its target protein, potentially inhibiting its activity . This could result in changes to cellular processes that depend on the target protein’s function.
Biochemical Pathways
This could include pathways related to inflammation, cell proliferation, and cell migration .
Result of Action
If it acts similarly to other quinoline derivatives, it may inhibit the activity of its target protein, leading to changes in cellular processes such as cell proliferation and migration .
Eigenschaften
IUPAC Name |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAHGNWOHMCZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
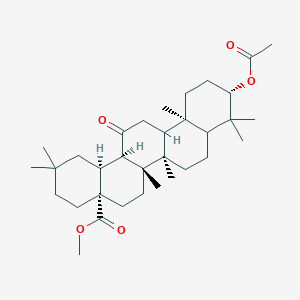

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)
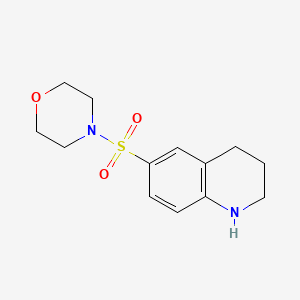
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)
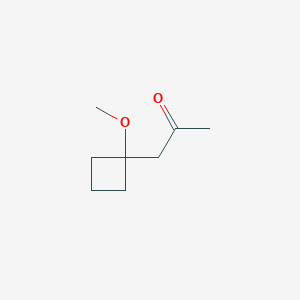
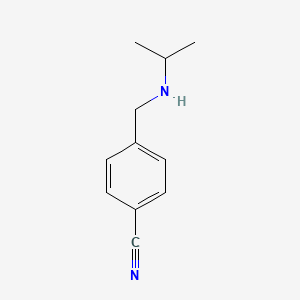
![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

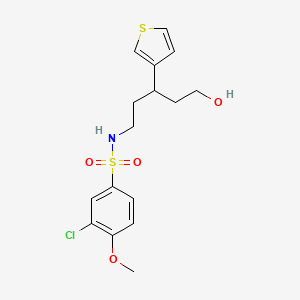
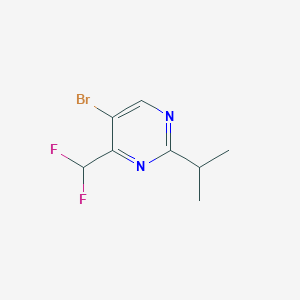
![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
